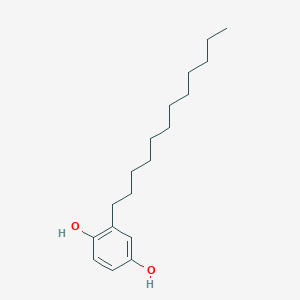
2-Dodecylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecylbenzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically the para-isomer It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a dodecyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H4(OH)2+C12H25Br→C6H3(OH)2C12H25+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-Dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are employed for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and sulfonated derivatives.
科学研究应用
2-Dodecylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of detergents and lubricants.
作用机制
The mechanism of action of 2-Dodecylbenzene-1,4-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity.
相似化合物的比较
Similar Compounds
Hydroquinone (benzene-1,4-diol): Lacks the dodecyl group, making it less lipophilic.
Catechol (benzene-1,2-diol): An ortho-isomer with different reactivity and applications.
Resorcinol (benzene-1,3-diol): A meta-isomer with distinct chemical properties.
Uniqueness
2-Dodecylbenzene-1,4-diol is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring enhanced lipophilicity and membrane interaction.
属性
CAS 编号 |
4595-23-7 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17(19)13-14-18(16)20/h13-15,19-20H,2-12H2,1H3 |
InChI 键 |
ZNQOWAYHQGMKBF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















